(3-Aminophenyl)arsonic acid, also known as arsanilic acid or aminophenyl arsenic acid, is an organoarsenic compound characterized by the presence of an amino group attached to a phenyl ring which is further linked to an arsenic atom. This compound has historical significance in medicine and agriculture, particularly as a veterinary feed additive and an early antimicrobial agent. Its synthesis dates back to the 19th century, with notable contributions from chemists such as Antoine Béchamp and Paul Ehrlich.
(3-Aminophenyl)arsonic acid is classified under organoarsenic compounds. It is derived from the reaction of aniline with arsenic acid through electrophilic aromatic substitution. The compound is typically used in various scientific applications, including as a reagent in analytical chemistry and as a growth promoter in livestock.
The synthesis of (3-Aminophenyl)arsonic acid can be achieved through several methods:
The production processes often involve controlling reaction conditions such as temperature, pH, and the presence of solvents to optimize yields and minimize side reactions. For instance, maintaining a pH between 2.0 and 3.0 during hydrolysis is crucial for maximizing product yield while minimizing degradation .
(3-Aminophenyl)arsonic acid has the following structural formula:
The compound features:
The molecular weight of (3-Aminophenyl)arsonic acid is approximately 201.06 g/mol. It exists predominantly as a zwitterion in solution, which influences its solubility and reactivity.
(3-Aminophenyl)arsonic acid participates in various chemical reactions, including:
The hydrolysis reaction typically requires careful pH control to prevent loss of product through degradation, particularly at higher pH levels where arsanilic acid may hydrolyze more readily .
The mechanism by which (3-Aminophenyl)arsonic acid exerts its effects involves interaction with biological systems at the cellular level. The compound has been shown to have anti-infective properties, likely through interference with microbial metabolism.
Research indicates that (3-Aminophenyl)arsonic acid may affect cellular functions by inhibiting key enzymatic pathways or disrupting cellular membranes, although detailed molecular mechanisms are still under investigation .
Relevant data indicates that (3-Aminophenyl)arsonic acid exhibits zwitterionic behavior in solution, influencing its solubility and reactivity profile .
(3-Aminophenyl)arsonic acid has several applications:
Arsanilic acid’s scientific journey began in 1863 when French chemist Antoine Béchamp synthesized it via the reaction of aniline with arsenic acid—a process now termed the Béchamp reaction [1]. This electrophilic aromatic substitution produced a compound initially misidentified as aniline arsenate but later corrected to 4-aminophenylarsonic acid:
$$\ce{C6H5NH2 + H3AsO4 -> H2O3AsC6H4NH2 + H2O}$$
Béchamp named this compound Atoxyl, erroneously believing it to be 40–50 times less toxic than inorganic arsenic [1]. By the early 20th century, Atoxyl emerged as the first organic arsenical drug used against trypanosomiasis (sleeping sickness) in Africa. Its water-soluble sodium salt enabled injectable administration, showing superior efficacy over inorganic arsenicals like Fowler’s solution (potassium arsenite) [1] [4]. However, high doses caused irreversible optic nerve damage in ~2% of patients, limiting its human therapeutic utility [1].
Table 1: Key Properties of Arsanilic Acid
Property | Value | Source |
---|---|---|
IUPAC Name | (4-Aminophenyl)arsonic acid | [1] [4] |
Molecular Formula | C₆H₈AsNO₃ | [1] |
Melting Point | ≥300°C | [4] |
Early Trade Name | Atoxyl | [1] |
Primary Synthesis Method | Béchamp reaction (aniline + arsenic acid) | [1] |
Following its decline in human medicine due to neurotoxicity, arsanilic acid was repurposed as a veterinary growth promoter and antiprotozoal agent. From the mid-20th century, it became a staple additive in poultry and swine feed to enhance weight gain and control dysentery [1] [4]. The U.S. Food and Drug Administration (FDA) initially approved four arsenical veterinary drugs, including arsanilic acid, carbarsone, nitarsone, and roxarsone [1].
Regulatory scrutiny intensified in the 2010s over concerns about arsenic residues in food and environmental contamination. Key developments:
This shift reflected global regulatory trends, including restrictions under the European REACH framework (Annex XVII), which lists arsenic compounds as hazardous substances [5]. Post-2015, arsanilic acid’s commercial use is confined to niche laboratory applications, such as nanoparticle modification and nitrite detection in urinalysis [1] [4].
Table 2: Timeline of Arsanilic Acid Regulatory Withdrawals
Year | Regulatory Action | Impact |
---|---|---|
2013 | Sponsors voluntarily withdraw arsanilic acid approvals | Removed from poultry/swine feed in the U.S. |
2015 | FDA revokes approval of nitarsone | Complete phase-out of arsenical veterinary drugs |
Ongoing | REACH Annex XVII restrictions (EU) | Limits on arsenic compounds in commercial goods |
Arsanilic acid’s most profound impact arose from its role in Paul Ehrlich’s pioneering chemotherapy research. After Robert Koch’s studies linked Atoxyl to blindness, Ehrlich and chemist Alfred Bertheim corrected its structural misidentification, confirming it as 4-aminophenylarsonic acid [1]. This discovery enabled strategic derivatization:
Marketed as Salvarsan in 1910, arsphenamine became the first targeted antimicrobial agent, embodying Ehrlich’s "magic bullet" concept [1]. Salvarsan’s success:
Although penicillin replaced Salvarsan in the 1940s, Ehrlich’s work—catalyzed by arsanilic acid—remains a cornerstone of drug development, influencing modern kinase inhibitors and angiogenesis-targeting therapies [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1